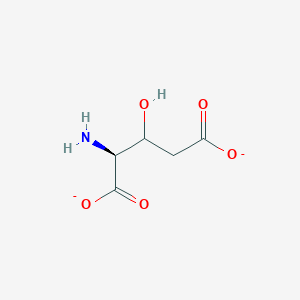

3-hydroxy-L-glutamate(2-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO5-2 |

|---|---|

Molecular Weight |

161.11 g/mol |

IUPAC Name |

(2S)-2-amino-3-hydroxypentanedioate |

InChI |

InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/p-2/t2?,4-/m0/s1 |

InChI Key |

LKZIEAUIOCGXBY-AOIFVJIMSA-L |

SMILES |

C(C(C(C(=O)[O-])N)O)C(=O)[O-] |

Isomeric SMILES |

C(C([C@@H](C(=O)[O-])N)O)C(=O)[O-] |

Canonical SMILES |

C(C(C(C(=O)[O-])N)O)C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving 3 Hydroxy L Glutamate

Enzymatic Pathways of 3-Hydroxy-L-glutamate Formation

The creation of 3-hydroxy-L-glutamate in biological systems is a stereospecific process catalyzed by a particular class of enzymes. This pathway involves specific precursors and co-factors and has been a subject of interest for synthetic chemists aiming to replicate its stereoselectivity.

L-glutamate + 2-oxoglutarate + O₂ → (3R)-3-hydroxy-L-glutamate + succinate (B1194679) + CO₂ expasy.orgqmul.ac.uk

This enzyme was notably characterized from the basidiomycete mushroom, Amanita muscaria, where it plays a role in the biosynthesis of the psychoactive compounds ibotenic acid and muscimol. expasy.orgqmul.ac.uk The proposed catalytic mechanism is consistent with other enzymes in its family. frontiersin.org It begins with the binding of the substrates, L-glutamate and 2-oxoglutarate (also known as α-ketoglutarate), to the iron(II) center in the enzyme's active site. frontiersin.org The cycle involves the abstraction of a hydrogen atom from the substrate, followed by a hydroxyl rebound from an iron(III)-hydroxo intermediate to form the hydroxylated product. frontiersin.orgacs.org

The biosynthesis of 3-hydroxy-L-glutamate is dependent on a specific set of molecules that act as substrates and essential assistants in the enzymatic reaction. The primary precursor for this reaction is the proteinogenic amino acid L-glutamate . expasy.orgqmul.ac.uk The process requires several other crucial components for the L-glutamate 3(R)-hydroxylase to function correctly.

These necessary components are detailed in the table below:

| Role | Component | Function |

| Primary Precursor | L-Glutamate | The substrate molecule that is hydroxylated. expasy.orgqmul.ac.uk |

| Co-Substrate | 2-Oxoglutarate (α-KG) | Oxidized to succinate and CO₂, providing the driving force for the reaction. expasy.orgqmul.ac.uk |

| Co-Substrate | Molecular Oxygen (O₂) | The source of the hydroxyl group oxygen atom. expasy.orgqmul.ac.uk |

| Co-factor | Iron(II) (Fe²⁺) | A divalent metal ion required at the catalytic center of the enzyme. expasy.orgqmul.ac.uk |

| Co-factor | L-Ascorbate | A reducing agent believed to help maintain the iron in its reduced Fe²⁺ state. expasy.orgqmul.ac.uk |

The synthesis of nonracemic hydroxyglutamic acids is a significant area of research, as these compounds are valuable for studying glutamate (B1630785) receptor interactions. beilstein-journals.org A majority of asymmetric syntheses for 3-hydroxyglutamic acid utilize chiral starting materials to ensure the desired stereochemistry. beilstein-journals.org

Common chiral precursors include:

Serine beilstein-journals.org

Glutamic acid and pyroglutamic acid beilstein-journals.org

Proline and 4-hydroxyproline (B1632879) beilstein-journals.org

Several synthetic strategies have been developed. One approach begins with (R)-Garner's aldehyde, a well-known chiral building block derived from serine. beilstein-journals.org Another method employs an aziridine (B145994) derivative of L-serine, which undergoes regioselective ring-opening to establish the correct stereochemistry. beilstein-journals.org Furthermore, stereoselective synthesis can be achieved through methods like iodolactamization of an imine to create a pyrrolidine (B122466) ring with the desired configuration, which is then cleaved to yield the final product. beilstein-journals.org These routes often involve multiple steps of protection, functional group transformation, and deprotection to achieve the target molecule, (2S,3R)-3-hydroxyglutamic acid. beilstein-journals.org

Integration within Broader Amino Acid Metabolism

3-Hydroxy-L-glutamate does not exist in a metabolic vacuum. Its formation and potential degradation are closely tied to the central pathways of amino acid and energy metabolism, primarily through its relationship with L-glutamate and the TCA cycle.

L-glutamate is a pivotal molecule in cellular metabolism, acting as a key link between carbon and nitrogen metabolic pathways. wikipedia.orgmdpi.com It is central to the synthesis and degradation of other amino acids through transamination reactions. wikipedia.org In these reactions, catalyzed by transaminases (or aminotransferases), the amino group from an amino acid is transferred to α-ketoglutarate, forming L-glutamate and a new α-keto acid. wikipedia.orgecmdb.ca

General Transamination Reaction: R₁-amino acid + α-ketoglutarate ⇌ R₁-α-ketoacid + L-glutamate wikipedia.org

This process is reversible, allowing L-glutamate to serve as a primary amino group donor for the biosynthesis of numerous other amino acids. mdpi.com Conversely, the oxidative deamination of glutamate by glutamate dehydrogenase regenerates α-ketoglutarate and releases free ammonia (B1221849), which is essential for waste nitrogen disposal via the urea (B33335) cycle. wikipedia.org As a structural analogue, 3-hydroxy-L-glutamate is positioned to interact with these pathways, potentially as a substrate or inhibitor for the enzymes involved in glutamate transport and transformation. nih.govnih.gov

The metabolic pathways of glutamate are inextricably linked with the Tricarboxylic Acid (TCA) cycle, the cell's central hub for energy production. mdpi.com This connection is primarily mediated by α-ketoglutarate , a key intermediate of the TCA cycle. wikipedia.orgwikipedia.org

The conversion of glutamate to α-ketoglutarate (and vice versa) serves two critical functions:

Anaplerosis: Glutamate can be converted to α-ketoglutarate to replenish TCA cycle intermediates, which is crucial for maintaining the cycle's function, especially in astrocytes. nih.govresearchgate.net

Cataplerosis: α-ketoglutarate can be drawn from the TCA cycle to synthesize glutamate, which can then be used for protein or neurotransmitter synthesis. wikipedia.org

The biosynthesis of 3-hydroxy-L-glutamate directly engages the TCA cycle. The reaction consumes one molecule of the TCA cycle intermediate 2-oxoglutarate (α-ketoglutarate) and produces another, succinate . expasy.orgqmul.ac.uk This directly ties the formation of this modified amino acid to the flow of metabolites through the central energy-producing pathway of the cell.

Role in Nitrogen Metabolism and Ammonia Management

The metabolic roles of 3-hydroxy-L-glutamate in nitrogen metabolism and ammonia management are not as extensively documented as those of its parent compound, L-glutamate. L-glutamate is a central molecule in nitrogen metabolism in virtually all organisms, linking the assimilation of inorganic nitrogen with the biosynthesis of numerous nitrogenous compounds. nih.govoup.com

Key functions of L-glutamate in nitrogen management include:

Nitrogen Assimilation : In many organisms, ammonia is assimilated into the organic pool through the concerted action of glutamine synthetase (GS) and glutamate synthase (GOGAT), where glutamate is a key substrate and product. oup.comresearchgate.net Bacteria in the rumen, for example, can synthesize glutamate from ammonia and α-ketoglutarate via glutamate dehydrogenase, which is a crucial step for assimilating ammonia. mdpi.com

Amino Group Transfer : L-glutamate serves as a primary amino group donor in transamination reactions for the synthesis of most other amino acids. bioline.org.brwikipedia.org This places it at the crossroads of amino acid metabolism. researchgate.net

Ammonia Detoxification : In mammals, glutamate dehydrogenase (GDH) catalyzes the oxidative deamination of L-glutamate to α-ketoglutarate and free ammonia. researchgate.netwikipedia.orgresearchgate.net This reaction is reversible and plays a vital role in the body's disposal of excess nitrogen, as the released ammonia is subsequently converted to urea for excretion. wikipedia.org

While 3-hydroxy-L-glutamate is a direct derivative, specific research detailing its direct participation or regulatory role in these core nitrogen pathways is limited. The current body of scientific literature indicates that the fundamental roles in nitrogen assimilation and ammonia management are predominantly carried out by the non-hydroxylated form, L-glutamate.

Catabolism and Degradation Pathways of 3-Hydroxy-L-glutamate

The breakdown of 3-hydroxy-L-glutamate has been characterized by a specific enzymatic pathway involving decarboxylation.

The primary enzyme responsible for the catabolism of this compound is hydroxyglutamate decarboxylase (EC 4.1.1.16). wikipedia.org This enzyme belongs to the lyase family and specifically cleaves the C1-carboxyl group from 3-hydroxy-L-glutamate. wikipedia.org The reaction yields 4-amino-3-hydroxybutanoate (B1234501) and carbon dioxide (CO₂). wikipedia.org The catalytic activity of hydroxyglutamate decarboxylase is dependent on pyridoxal (B1214274) phosphate, a common cofactor for amino acid decarboxylases. wikipedia.org

While this is the most directly identified pathway, related degradation processes for similar molecules have also been studied. For instance, the γ-hydroxy isomer (4-hydroxyglutamate) can be decarboxylated by the glutamate decarboxylase of Escherichia coli. acs.orgnih.gov Additionally, the parent compound, glutamic acid, can undergo Strecker degradation to form various products, including aldehydes and lower carboxylic acids. agriculturejournals.cz These related pathways suggest that decarboxylation is a key catabolic strategy for glutamate and its hydroxylated derivatives.

| Enzyme | Enzyme Commission (EC) Number | Reaction | Products | Cofactor |

|---|---|---|---|---|

| Hydroxyglutamate decarboxylase | 4.1.1.16 | 3-hydroxy-L-glutamate → 4-amino-3-hydroxybutanoate + CO₂ | 4-amino-3-hydroxybutanoate, Carbon dioxide | Pyridoxal phosphate |

Enzymes Involved in 3-Hydroxy-L-glutamate Synthesis and Turnover

The production and degradation of 3-hydroxy-L-glutamate are controlled by specific enzymes that exhibit remarkable substrate and stereochemical specificity.

A key enzyme in the biosynthesis of (2S,3R)-3-hydroxyglutamate is L-glutamate 3(R)-hydroxylase. This enzyme has been identified and characterized from the bacterium Amycolatopsis sp. It catalyzes the stereospecific hydroxylation of L-glutamate at the C3 position to produce (2S,3R)-3-hydroxyglutamate. The enzyme is a non-heme, iron(II)-dependent hydroxylase that utilizes 2-oxoglutarate as a co-substrate, which is decarboxylated during the reaction.

| Enzyme Property | Description |

| Enzyme Name | L-Glutamate 3(R)-hydroxylase |

| Source | Amycolatopsis sp. |

| Reaction Catalyzed | L-glutamate + O₂ + 2-oxoglutarate → (2S,3R)-3-hydroxyglutamate + succinate + CO₂ |

| Cofactors | Fe(II) |

| Co-substrate | 2-oxoglutarate |

Several other enzymes can process hydroxyglutamates, often with a high degree of specificity for different isomers. For instance, glutamate dehydrogenase from bovine liver can utilize (2S,3S)-3-hydroxyglutamate and (2S,4S)-4-hydroxyglutamate as substrates, but not the (2S,3R) or (2S,4R) isomers. This highlights the enzyme's strict requirement for the S configuration at the hydroxylated carbon. Similarly, L-glutamate-pyruvate aminotransferase shows activity towards (2S,4S)-4-hydroxyglutamate.

| Enzyme | Substrate(s) | Specificity Notes |

| Glutamate Dehydrogenase (bovine liver) | (2S,3S)-3-hydroxyglutamate, (2S,4S)-4-hydroxyglutamate | Inactive with (2S,3R) and (2S,4R) isomers. |

| L-Glutamate-Pyruvate Aminotransferase | (2S,4S)-4-hydroxyglutamate | Demonstrates activity with the 4-hydroxy isomer. |

| Glutamate Decarboxylase | 4-hydroxy-L-glutamate | Can act on this substrate. |

Stereochemical Specificity in Enzyme-Substrate Recognition

The stereochemistry of hydroxyglutamates is a critical determinant of their interaction with enzymes. The distinct spatial arrangement of the hydroxyl group in the four stereoisomers of 3-hydroxyglutamate—(2S,3R), (2S,3S), (2R,3S), and (2R,3R)—leads to differential recognition by enzyme active sites. For example, while L-glutamate 3(R)-hydroxylase specifically produces the (2S,3R) form, other enzymes like glutamate dehydrogenase are specific for the (2S,3S) isomer. This specificity is crucial for the distinct metabolic fates of these compounds.

Molecular Recognition and Binding Sites in Proteins

The molecular recognition of 3-hydroxy-L-glutamate by proteins is governed by the specific interactions formed within the binding pocket. The presence and position of the hydroxyl group add a layer of complexity to the binding compared to glutamate. For example, studies on the ionotropic glutamate receptor GluR6 have shown that the four stereoisomers of 3-hydroxyglutamate exhibit different affinities. The (2S,3S,4S) isomer of 3-hydroxy-4-methylglutamate, a constrained analog, was found to be a potent and selective agonist at kainate receptors, suggesting a specific binding mode.

Interaction with Transporters and Channels

The transport of 3-hydroxy-L-glutamate across cellular membranes is mediated by specific transporter proteins, which also exhibit stereochemical preferences.

Excitatory amino acid transporters (EAATs) are responsible for the reuptake of glutamate from the synaptic cleft, a process vital for terminating neurotransmission and preventing excitotoxicity. These transporters can also recognize and transport hydroxyglutamates. However, the efficiency of transport and the affinity of the transporters vary significantly among the different stereoisomers of hydroxyglutamate. For instance, L-threo-3-hydroxyaspartate is a well-known inhibitor of EAATs, highlighting the sensitivity of these transporters to hydroxylated amino acids. The specificity of EAATs for hydroxyglutamate isomers indicates that the hydroxyl group's position influences the binding and translocation process.

| Transporter | Substrate/Inhibitor | Interaction Details |

| EAAT1 (GLAST) | L-threo-3-hydroxyaspartate | Potent inhibitor. |

| EAAT2 (GLT-1) | L-threo-3-hydroxyaspartate | Potent inhibitor. |

| EAAT3 (EAAC1) | L-threo-3-hydroxyaspartate | Potent inhibitor. |

| General EAATs | (2S,3S)-3-Hydroxyglutamate | Transported by EAATs. |

| General EAATs | (2S,4R)-4-Hydroxyglutamate | Known inhibitor of glutamate transport. |

Enzymatic and Molecular Interactions

The transport of glutamate (B1630785) across the inner mitochondrial membrane is a critical process for cellular metabolism, enabling the participation of glutamate in the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle. nih.gov This transport is mediated by specific carrier proteins belonging to the solute carrier (SLC) superfamily. nih.gov While the mechanisms for L-glutamate transport are well-established, direct research findings detailing the specific interaction and transport kinetics of 3-hydroxy-L-glutamate(2-) by these mitochondrial carriers are not extensively covered in the available literature. The characterization of these transporters has primarily focused on their interaction with L-glutamate and other related amino acids.

Two main types of mitochondrial glutamate transporters have been identified in humans: the aspartate-glutamate carriers (AGCs) and the glutamate carriers (GCs). nih.govphysiology.org

Aspartate-Glutamate Carriers (AGCs)

The AGCs are antiporters that facilitate the exchange of glutamate from the cytosol for aspartate from the mitochondrial matrix. nih.gov This exchange is a key component of the malate-aspartate shuttle, which transfers reducing equivalents from the cytosol to the mitochondria. nih.govymdb.ca There are two well-characterized isoforms of AGCs in humans, Aralar1 and Citrin, which are encoded by the genes SLC25A12 and SLC25A13, respectively. nih.gov

Aralar1 (SLC25A12): This isoform is predominantly expressed in excitable tissues such as the brain and skeletal muscle. nih.gov

Citrin (SLC25A13): This isoform is found mainly in non-excitable tissues, including the liver and kidneys. nih.gov

The transport mechanism involves moving glutamate, along with a proton, into the mitochondria in exchange for aspartate exported to the cytoplasm. nih.gov

Glutamate Carrier 1 (GC1)

The second major type of mitochondrial glutamate transporter is GC1, encoded by the SLC25A22 gene. nih.govfrontiersin.org Unlike the AGCs, GC1 functions as a uniporter or a symporter, mediating the transport of glutamate into the mitochondrial matrix, potentially coupled with a proton (H+) in a symport mechanism or in exchange for a hydroxyl ion (OH−). physiology.org This transporter is crucial for providing glutamate to the mitochondrial matrix for deamination by glutamate dehydrogenase, a reaction that produces α-ketoglutarate for the TCA cycle. nih.govphysiology.orgoup.com Inhibition of the GC1 carrier has been shown to result in the accumulation of intracellular glutamate. nih.gov Impaired function of GC1 due to mutations in the SLC25A22 gene has been linked to neonatal myoclonic epilepsy. frontiersin.orgecmdb.ca

The table below summarizes the key features of the primary mitochondrial glutamate transporters.

Table 1: Major Mitochondrial Glutamate Transporters and Their Properties

| Transporter | Gene Name | Transport Mechanism | Primary Substrates/Exchanged Molecules | Primary Tissue Expression |

|---|---|---|---|---|

| Aralar1 | SLC25A12 | Antiport | Cytosolic L-glutamate (+ H⁺) for mitochondrial L-aspartate | Brain, Skeletal Muscle nih.gov |

| Citrin | SLC25A13 | Antiport | Cytosolic L-glutamate (+ H⁺) for mitochondrial L-aspartate | Liver, Kidneys nih.gov |

| GC1 | SLC25A22 | Symport / Exchange | L-glutamate with H⁺ (symport) or for OH⁻ (exchange) | Widely expressed, including brain nih.govfrontiersin.org |

Cellular and Subcellular Functions of 3 Hydroxy L Glutamate

Role in Intracellular Signaling Pathways

L-glutamate is the principal excitatory neurotransmitter in the vertebrate central nervous system, and its signaling is mediated by a variety of ionotropic and metabotropic receptors. nih.govwikipedia.org These receptors are crucial for synaptic plasticity, learning, and memory. nih.govclevelandclinic.org Ionotropic glutamate (B1630785) receptors (iGluRs), such as NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission. nih.govwikipedia.org Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger systems. nih.gov

Given the structural similarity, 3-hydroxy-L-glutamate may interact with these glutamate receptors, potentially acting as an agonist or antagonist, thereby modulating intracellular signaling cascades. For instance, studies on conformationally constrained analogs of 3-hydroxy-L-glutamate, such as 3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid (HIP-A) and 3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-6-carboxylic acid (HIP-B), have shown that they are potent inhibitors of excitatory amino acid transporters (EAATs). nih.gov By inhibiting glutamate uptake, these analogs can indirectly affect glutamate receptor activation and downstream signaling. This suggests that 3-hydroxy-L-glutamate could play a role in fine-tuning glutamatergic neurotransmission.

The activation of glutamate receptors initiates various intracellular signaling pathways. For example, the activation of Group I mGluRs leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to intracellular calcium release and protein kinase C activation. nih.gov NMDA receptor activation results in a significant influx of calcium, which can activate a host of downstream signaling molecules, including calmodulin-dependent protein kinase II (CaMKII), leading to changes in gene expression and synaptic strength. nih.gov If 3-hydroxy-L-glutamate interacts with these receptors, it could potentially influence these critical signaling events.

Contribution to Redox Homeostasis and Antioxidant Systems (Mechanistic)

L-glutamate is a key component of the major intracellular antioxidant, glutathione (B108866) (GSH), a tripeptide composed of glutamate, cysteine, and glycine. nih.govnih.gov GSH plays a crucial role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS). daneshyari.com The synthesis of GSH is dependent on the availability of its constituent amino acids, and glutamate transporters play a role in supplying glutamate for this process. nih.gov

The potential role of 3-hydroxy-L-glutamate in redox homeostasis is likely linked to its influence on glutamate availability and GSH synthesis. As an analog of glutamate, it could potentially be a substrate for the enzymes involved in GSH synthesis, although this has not been directly demonstrated. Alternatively, by modulating the activity of EAATs, as suggested by studies on its analogs, 3-hydroxy-L-glutamate could alter the intracellular concentration of glutamate, thereby impacting the rate of GSH synthesis. nih.govnih.gov

Furthermore, imbalances in glutamate levels can lead to oxidative stress. Excessive activation of glutamate receptors, particularly NMDA receptors, can lead to a massive influx of calcium, which in turn can trigger the production of ROS and lead to excitotoxicity. nih.gov By modulating glutamate transport and signaling, 3-hydroxy-L-glutamate could indirectly contribute to maintaining redox homeostasis and protecting against oxidative stress.

| Compound | Role in Redox Homeostasis | Mechanism |

| L-Glutamate | Precursor for glutathione (GSH) synthesis. nih.govnih.gov | Glutamate is one of the three amino acids required for the synthesis of the primary intracellular antioxidant, GSH. nih.gov |

| 3-Hydroxy-L-glutamate (potential) | Modulation of glutamate uptake, potentially affecting GSH synthesis and excitotoxicity. | Analogs of 3-hydroxy-L-glutamate inhibit excitatory amino acid transporters (EAATs), which could alter intracellular glutamate levels. nih.gov |

| Glutathione (GSH) | Major intracellular antioxidant. daneshyari.com | Directly neutralizes reactive oxygen species (ROS) and is a cofactor for antioxidant enzymes. daneshyari.com |

Modulation of Cellular Bioenergetics

Glutamate is a significant bioenergetic substrate for various cells, including proliferating normal and cancer cells. nih.gov It can be converted to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, thereby contributing to cellular energy production in the form of ATP. nih.gov In the brain, glutamate can be used as an energy source, particularly when glucose levels are low. clevelandclinic.org

Mitochondria are central to glutamate metabolism and cellular bioenergetics. frontiersin.org The transport of glutamate into the mitochondrial matrix is a critical step for its utilization in the TCA cycle. frontiersin.org Given that 3-hydroxy-L-glutamate is a derivative of glutamate, it is plausible that it could also be metabolized to enter central carbon metabolism, although specific enzymatic pathways for this are not well-defined.

The modulation of glutamate transporters by analogs of 3-hydroxy-L-glutamate suggests a potential indirect role in cellular bioenergetics. nih.gov By affecting the intracellular availability of glutamate, 3-hydroxy-L-glutamate could influence the flux of metabolites into the TCA cycle and consequently impact ATP production. Furthermore, mitochondrial dysfunction is linked to impaired glutamate metabolism and can lead to cellular damage. nih.govmdpi.com Any influence of 3-hydroxy-L-glutamate on mitochondrial function would, therefore, have significant implications for cellular bioenergetics.

| Metabolic Process | Role of L-Glutamate | Potential Role of 3-Hydroxy-L-glutamate |

| Tricarboxylic Acid (TCA) Cycle | Serves as a key anaplerotic substrate by being converted to α-ketoglutarate. nih.gov | May be metabolized to enter the TCA cycle or modulate glutamate entry. |

| ATP Production | Contributes to cellular energy production through its oxidation in the TCA cycle. nih.gov | Could influence ATP levels by affecting glutamate metabolism. |

| Neurotransmitter Recycling | The glutamate-glutamine cycle is an energy-dependent process. clevelandclinic.org | Modulation of glutamate transport could impact the energy expenditure of this cycle. |

Localization and Compartmentalization within Cells

The cellular and subcellular localization of L-glutamate is tightly regulated. It is compartmentalized within different cell types, primarily neurons and glial cells, and within subcellular organelles such as synaptic vesicles and mitochondria. nih.govfrontiersin.org In glutamatergic neurons, glutamate is concentrated in synaptic vesicles for subsequent release into the synaptic cleft. clevelandclinic.org Astrocytes play a crucial role in taking up synaptic glutamate and converting it to glutamine, which is then transported back to neurons to be reconverted to glutamate (the glutamate-glutamine cycle). clevelandclinic.orgnih.gov

Within cells, glutamate is found in both the cytoplasm and mitochondria. nih.govfrontiersin.org Mitochondrial glutamate carriers are responsible for its transport across the inner mitochondrial membrane. frontiersin.org The specific localization of 3-hydroxy-L-glutamate within cells has not been extensively studied. However, based on the behavior of its parent molecule, it is likely to be found in compartments where glutamate is metabolized and utilized.

The inhibitory effect of 3-hydroxy-L-glutamate analogs on EAATs suggests an interaction at the plasma membrane of neurons and glial cells. nih.gov This implies that 3-hydroxy-L-glutamate may be present in the extracellular space and act on these transporters. Its subsequent transport into the cell and compartmentalization would depend on its affinity for various intracellular transporters and enzymes. Further research is needed to determine the precise subcellular distribution of 3-hydroxy-L-glutamate and how it compares to that of L-glutamate.

| Cellular Compartment | Role of L-Glutamate | Potential Presence of 3-Hydroxy-L-glutamate |

| Synaptic Vesicles (Neurons) | Stored for release as a neurotransmitter. clevelandclinic.org | Unknown, would depend on its recognition by vesicular glutamate transporters. |

| Cytoplasm | Involved in metabolism and precursor for various molecules. nih.gov | Likely to be present if transported into the cell. |

| Mitochondria | Utilized for energy production via the TCA cycle. frontiersin.org | Possible, depending on transport across the mitochondrial membrane. |

| Astrocytes | Taken up from the synapse and converted to glutamine. nih.govfrontiersin.org | May interact with astrocytic glutamate transporters. |

Role in Specific Biological Processes and Systems Mechanistic Focus

Neurobiological Implications (Excluding Clinical Human Trials and Disease Manifestations)

The structural similarity of 3-hydroxyglutamate to L-glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system, positions it as a molecule of significant interest in neurobiology. nih.govnih.govacnp.org L-glutamate is fundamental to a vast array of brain functions, including fast excitatory synaptic transmission, and its concentrations are tightly regulated to ensure normal signaling. nih.govnih.govphysiology.org

Glutamate (B1630785) exerts its effects through ionotropic receptors (iGluRs) such as NMDA, AMPA, and kainate receptors, as well as metabotropic glutamate receptors (mGluRs). nih.govnih.govmdpi.comactamedica.org Research indicates that 3-hydroxyglutarate (3-OH-GA) can directly interact with these receptors. Studies using recombinant receptors have shown that 3-OH-GA activates N-methyl-D-aspartate (NMDA) receptors. nih.gov Specifically, it has been demonstrated to activate recombinant NMDA receptors composed of NR1/NR2A subunits. nih.gov In contrast, the same study found that 3-OH-GA did not activate α-amino-3-hydroxy-5-methyl-4-isoxazole propionate (B1217596) (AMPA) receptors, such as those comprised of GluR-A/GluR-B subunits. nih.gov

The activation of NMDA receptors is a critical process in synaptic transmission and plasticity. These receptors are unique in that they act as "coincidence detectors," requiring both glutamate (or an agonist like 3-OH-GA) and a co-agonist (glycine or D-serine) to bind, as well as membrane depolarization to relieve a magnesium ion block, before the channel opens to allow cation flow. wikipedia.orgnih.gov The ability of 3-OH-GA to act as an agonist at the glutamate-binding site of the NMDA receptor suggests it can initiate the signaling cascade typically triggered by glutamate itself. nih.govwikipedia.org

| Receptor Type | Interaction with 3-Hydroxyglutamate | Experimental System |

| NMDA Receptors (NR1/NR2A) | Agonist activity, leading to receptor activation. nih.gov | Recombinant receptors in HEK293 cells. nih.gov |

| AMPA Receptors (GluR-A/GluR-B) | No significant activation observed. nih.gov | Recombinant receptors in HEK293 cells. nih.gov |

By activating NMDA receptors, 3-hydroxyglutamate directly influences neurotransmission. nih.gov The activation of these receptors leads to the opening of a nonselective cation channel, permitting the influx of Na+ and, significantly, Ca2+ into the postsynaptic neuron. wikipedia.orgdrugbank.comuniprot.orguniprot.org This influx of ions converts the chemical signal carried by the neurotransmitter into an electrical impulse, depolarizing the postsynaptic membrane and propagating the nerve signal. drugbank.comuniprot.orguniprot.org The modulation of NMDA receptor activity by 3-hydroxyglutamate can therefore directly impact the strength and pattern of excitatory synaptic transmission. nih.gov

Furthermore, the regulation of glutamate levels in the synaptic cleft is crucial for normal neurotransmission, a process managed by excitatory amino acid transporters (EAATs). nih.govwiley.comnih.gov Compounds like D,L-threo-3-hydroxy-aspartate, a strong inhibitor of glutamate uptake, can cause neuronal degeneration, highlighting the importance of precise glutamate concentration control. oatext.com While the direct effect of 3-hydroxy-L-glutamate on these transporters is not fully elucidated, its presence as a glutamate analog suggests a potential for interaction.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning and memory. nih.govukri.orgbiomolther.org The two primary forms of synaptic plasticity at glutamatergic synapses are long-term potentiation (LTP) and long-term depression (LTD). ukri.orgfrontiersin.org The induction of both LTP and LTD is critically dependent on the activation of NMDA receptors and the subsequent influx of Ca2+. nih.govnih.gov

Given that 3-hydroxyglutamate activates NMDA receptors, it has the potential to influence these plasticity mechanisms. nih.gov The Ca2+ influx through NMDA receptors triggers various downstream signaling cascades involving protein kinases and phosphatases that ultimately lead to changes in the number and function of AMPA receptors at the synapse, thereby altering synaptic strength. biomolther.orgneurology.orgnih.gov By acting as an NMDA receptor agonist, 3-hydroxyglutamate could potentially induce LTP or LTD, depending on the magnitude and duration of the resulting Ca2+ signal. nih.govnih.gov

Excitotoxicity is a pathological process where excessive or prolonged activation of glutamate receptors leads to neuronal damage and death. nih.govwiley.comnih.govtermedia.pl This phenomenon is a key mechanism in various neurological disorders. acnp.orgnih.govfrontiersin.org A central event in excitotoxicity is the massive influx of Ca2+ through overstimulated NMDA receptors. nih.govtermedia.plfrontiersin.org

Studies have directly implicated 3-hydroxyglutarate (3-OH-GA) in excitotoxic mechanisms. nih.gov It has been shown to induce neurotoxicity in cultured chick neurons, a process dependent on the activation of NMDA receptors. nih.gov The toxic effects of 3-OH-GA are associated with a sustained increase in intracellular Ca2+ concentrations. nih.gov This Ca2+ overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases and other degradative enzymes, and the production of reactive oxygen species, ultimately leading to cell death. nih.govfrontiersin.org The neurotoxicity of 3-OH-GA was also found to be modulated by extracellular Na+ concentrations, similar to glutamate-induced excitotoxicity. nih.gov

| Mechanism | Role of 3-Hydroxyglutarate (3-OH-GA) | Consequence |

| Receptor Activation | Acts as an agonist at NMDA receptors. nih.gov | Excessive receptor stimulation. |

| Ion Influx | Induces a rise in intracellular Ca2+ levels. nih.gov | Ca2+ overload in neurons. |

| Cellular Damage | Triggers downstream neurotoxic cascades. nih.govfrontiersin.org | Neuronal injury and death. |

Interplay with Other Metabolites and Metabolic Networks

Glutamate is a central hub in cellular metabolism, linking amino acid and carbohydrate metabolism through the Krebs cycle. nih.govoatext.comoup.com It can be synthesized from α-ketoglutarate, an intermediate of the Krebs cycle, via transamination or the action of glutamate dehydrogenase. oatext.comoup.com

3-hydroxyglutamate is known to be a metabolite in certain biological systems. For instance, in the fly agaric mushroom (Amanita muscaria), 3-hydroxyglutamate is an intermediate in the biosynthesis of ibotenic acid. wiley.combiorxiv.orgresearchgate.netresearchgate.net The formation of 3-hydroxyglutamate from glutamate is catalyzed by a stereoselective glutamate hydroxylase, an Fe(II)/2-oxoglutarate-dependent dioxygenase. wiley.comresearchgate.net This demonstrates a direct metabolic link where glutamate is a precursor to 3-hydroxyglutamate.

In the context of mammalian metabolism, glutamine is another key amino acid that is intimately linked with glutamate. nih.govnih.gov Glutamine can be converted to glutamate by the enzyme glutaminase. nih.gov Given that 3-hydroxyglutamate can be formed from glutamate, it is metabolically linked to the broader network of amino acid and central carbon metabolism. wiley.comresearchgate.net The accumulation of certain metabolites, such as 2-hydroxyglutarate and succinate (B1194679), has been shown to inhibit epigenetic enzymes that require α-ketoglutarate as a cofactor, indicating the potential for metabolic intermediates to influence cellular regulation. mdpi.com

Developmental Roles in Cellular Systems

L-glutamate itself plays a crucial role during the development of the nervous system, influencing processes such as neurogenesis, neurite outgrowth, and synaptogenesis. acnp.orgactamedica.orgnih.govmdpi.com Neurotrophic factors and glutamate interact to regulate these developmental events. For example, glutamate can stimulate the production of brain-derived neurotrophic factor (BDNF), which in turn promotes the growth of neurites and the formation of synapses. nih.gov

The ability of 3-hydroxyglutamate to act as an NMDA receptor agonist suggests it could potentially interfere with or modulate these glutamate-dependent developmental processes. nih.govnih.gov The precise regulation of NMDA receptor activity is vital for normal brain development, and the presence of an alternative agonist like 3-hydroxyglutamate could have significant consequences. nih.gov For example, the excitotoxic potential of 3-hydroxyglutamate is particularly relevant during vulnerable periods of brain development, where it could contribute to neuronal damage. nih.gov

Regulation of 3 Hydroxy L Glutamate Metabolism

Transcriptional Regulation of Enzymes

The production and activity of enzymes in glutamate-related pathways are fundamentally controlled at the gene transcription level. While specific transcriptional regulators for enzymes acting directly on 3-hydroxy-L-glutamate are not extensively detailed, the principles are well-established from the broader study of glutamate (B1630785) metabolism.

The expression of enzymes and transporters crucial for glutamate homeostasis is governed by a variety of transcription factors and signaling pathways. For instance, the glutamate transporter GLAST sees its expression downregulated by the transcription factor activator protein-1 (AP1), which is activated by glutamate signaling through AMPA receptors. nih.gov Conversely, other factors like CREB can activate the promoters of glutamate-related genes. nih.gov A transcriptional network involving KDM2B, MYC, and ATF4 has been identified to regulate the expression of multiple enzymes that control interconnected glutamate and glutathione (B108866) metabolic pathways. biorxiv.org

In microorganisms like Corynebacterium glutamicum, metabolic flux and the overproduction of L-glutamate are directly linked to the genetic regulation of key enzymes. Deletion of the odhA gene, which encodes a subunit of the 2-oxoglutarate dehydrogenase complex (ODHC), redirects metabolic flow away from the TCA cycle and towards the synthesis of L-glutamate. researchgate.net This demonstrates that altering the transcriptional availability of a single enzyme can dramatically shift the output of the entire pathway. researchgate.net This level of control, which redirects metabolic intermediates based on the presence or absence of key enzymes, is a fundamental principle that would apply to pathways involving 3-hydroxy-L-glutamate.

Research has also shown that the promoter regions of some glutamate-metabolizing enzymes, such as ornithine aminotransferase, contain specific regulatory sites like the CCAAT box, which allows for control by enhancer-binding proteins. mdpi.com

Table 1: Examples of Transcriptional Regulators in Glutamate Metabolism

| Regulator | Target Gene/Pathway | Effect on Expression |

|---|---|---|

| Activator protein-1 (AP-1) | GLAST (glutamate transporter) | Decrease nih.gov |

| CREB, p65, p50 | GLT-1 (glutamate transporter) | Activation nih.gov |

| KDM2B, MYC, ATF4 | SGOC and Glutamate Metabolism Enzymes | Positive Regulation biorxiv.org |

Post-Translational Modifications and Enzyme Activity Modulation

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, serving as a rapid mechanism to modulate enzyme function. wikipedia.org These modifications can alter an enzyme's catalytic activity, stability, or its interaction with other proteins. iucr.org

In pathways related to glutamate, PTMs are critical. For example, glutamate cysteine ligase (GCL), the rate-limiting enzyme in the synthesis of glutathione from glutamate, can be directly modified by the aldehyde 4-hydroxy-2-nonenal (4-HNE). nih.gov This modification occurs on specific cysteine residues, leading to a significant increase in the enzymatic activity of the monomeric catalytic subunit (GCLC) but a reduction in the activity of the fully assembled holoenzyme. nih.gov This illustrates a sophisticated control mechanism where a PTM can differentially regulate enzyme function depending on its quaternary structure.

Other common PTMs that regulate enzyme activity include phosphorylation, acetylation, and ubiquitination. portlandpress.comnih.gov Phosphorylation of glutamate receptors, for instance, is a well-established mechanism for controlling their activity and localization at the synapse. nih.gov While these are receptors and not metabolic enzymes, the principle of activity modulation via phosphorylation is universal. Lysine residues on metabolic enzymes are frequently acetylated, a modification that is often linked to cellular nutrient status and can control metabolic flux. portlandpress.com Hydroxylation itself is a form of PTM, and the enzymes responsible for creating 3-hydroxy-L-glutamate from L-glutamate are hydroxylases. iucr.org The activity of these hydroxylases could, in turn, be regulated by other PTMs.

Allosteric Regulation and Feedback Mechanisms

Allosteric regulation involves the binding of effector molecules to a site on an enzyme other than the active site, causing a conformational change that either activates or inhibits the enzyme. This allows for immediate feedback from metabolic products to control pathway flux.

A primary example in glutamate metabolism is the allosteric regulation of glutamate dehydrogenase (GDH), which catalyzes the reversible conversion of glutamate to α-ketoglutarate. mdpi.comnih.gov The activity of mammalian GDH is exquisitely sensitive to the energy state of the cell, a link mediated by allosteric effectors. mdpi.com

Inhibition: Guanosine triphosphate (GTP), a product of the Krebs cycle, is a potent allosteric inhibitor of GDH. mdpi.comnih.gov This creates a negative feedback loop; when energy levels are high (high GTP), GDH is inhibited to prevent the unnecessary catabolism of glutamate for energy production. mdpi.com

Activation: Conversely, adenosine (B11128) diphosphate (B83284) (ADP), which is abundant when energy levels are low, acts as an allosteric activator. mdpi.comnih.gov L-leucine also serves as an activator. researchgate.net ADP functions in part by decreasing the enzyme's affinity for the inhibitory coenzyme NADH at a second, allosteric site. nih.gov

This regulation ensures that glutamate flux into the Krebs cycle is tightly coupled to the cell's energy requirements. mdpi.com Such feedback mechanisms are a hallmark of metabolic control and are expected to regulate enzymes in the 3-hydroxy-L-glutamate pathway, potentially using the compound itself or its downstream products as allosteric effectors.

Table 2: Key Allosteric Effectors of Glutamate Dehydrogenase (GDH)

| Effector Molecule | Type of Regulation | Cellular Condition Indicated |

|---|---|---|

| GTP (Guanosine triphosphate) | Inhibition mdpi.comnih.gov | High energy charge |

| ADP (Adenosine diphosphate) | Activation mdpi.comnih.gov | Low energy charge |

| L-Leucine | Activation researchgate.net | Amino acid availability |

Genetic Factors Influencing 3-Hydroxy-L-glutamate Pathways

The genetic makeup of an individual can significantly influence the efficiency and regulation of metabolic pathways. Variations or mutations in genes that code for metabolic enzymes, their regulators, or transporters can lead to altered pathway function and, in some cases, metabolic disease. nih.gov

Inborn errors of glutamate metabolism arise from genetic defects in the enzymes that process glutamate. nih.gov A key example is found in the GLUD1 gene, which encodes GDH. Specific mutations in GLUD1 can abolish the allosteric binding site for the inhibitor GTP. nih.gov This results in a hyperactive GDH enzyme, leading to a condition known as hyperinsulinism-hyperammonemia syndrome. researchgate.net

Similarly, mutations in the HMGCL gene, which encodes 3-hydroxy-3-methylglutaryl-CoA lyase, cause a metabolic disorder that leads to the accumulation of several metabolites, including glutamic acid. explorationpub.com This highlights how a genetic defect in one part of a broader metabolic network can have cascading effects on related pathways. The study of how lead exposure disrupts glutamate metabolism also reveals the pathway's vulnerability, as lead interferes with glutamate receptors, transporters, and metabolic enzymes, disrupting homeostasis. mdpi.com

Modern genetic techniques, such as genome-wide association studies (GWAS), have been used to identify genetic factors that influence the levels of various metabolites, known as metabolite quantitative trait loci (mQTL). researchgate.net Such studies provide a powerful, unbiased way to discover genes that regulate specific metabolic pathways, and this approach could be applied to identify the genetic determinants of 3-hydroxy-L-glutamate levels. researchgate.net

Table 3: Genes with Variants Known to Impact Glutamate Metabolism

| Gene | Encoded Protein | Consequence of Mutation | Associated Condition |

|---|---|---|---|

| GLUD1 | Glutamate Dehydrogenase (GDH) | Loss of GTP-mediated inhibition, leading to hyperactivity nih.govresearchgate.net | Hyperinsulinism-hyperammonemia syndrome researchgate.net |

| GLS | Glutaminase | Loss-of-function researchgate.net | Developmental and epileptic encephalopathy researchgate.net |

| SLC1A2 | Glutamate Transporter (EAAT2) | Impaired glutamate uptake researchgate.net | Developmental and epileptic encephalopathy researchgate.net |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-hydroxy-L-glutamate(2-) |

| 4-hydroxy-2-nonenal |

| α-ketoglutarate |

| Adenosine diphosphate |

| Glutamate |

| Glutamine |

| Glutathione |

| Guanosine triphosphate |

| L-leucine |

| NADH |

| Ornithine |

Analytical Methodologies for 3 Hydroxy L Glutamate Research

Spectrophotometric and Spectroscopic Approaches in Research Contexts

Spectrophotometric and spectroscopic methods provide foundational techniques for the detection and quantification of amino acids, often through enzymatic reactions that produce a chromogenic or fluorogenic product. While direct spectrophotometric analysis of 3-hydroxy-L-glutamate is not common due to its lack of a strong chromophore, indirect methods involving enzymatic conversion are widely used for L-glutamate and can be adapted.

A common approach involves the use of L-glutamate oxidase, which catalyzes the oxidative deamination of L-glutamate to produce α-ketoglutarate, ammonia (B1221849), and hydrogen peroxide (H₂O₂). nih.govtandfonline.com The generated H₂O₂ can then be used in a peroxidase-coupled reaction to oxidize a chromogenic substrate, leading to a measurable color change. nih.govmyu-group.co.jp For instance, the Trinder reaction utilizes this principle, where H₂O₂ reacts with 4-aminoantipyrine (B1666024) and a phenol (B47542) or aniline (B41778) derivative to produce a colored quinone dye. myu-group.co.jp The absorbance of this dye is directly proportional to the initial L-glutamate concentration. myu-group.co.jp Fluorimetric methods, which are generally 10 to 1,000 times more sensitive than absorbance measurements, can also be employed by using highly sensitive indicators like Amplex Red or resazurin (B115843) in the enzymatic recycling process. akjournals.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for structural elucidation and for tracking metabolic pathways. frontiersin.orgmdpi.com ¹³C-NMR can be used to measure the isotopic enrichment of individual carbons in glutamate (B1630785) and its derivatives, providing detailed information about metabolic flux without requiring derivatization. frontiersin.org

Table 1: Spectrophotometric and Spectroscopic Methodologies

| Technique | Principle | Common Reagents/Probes | Detection Wavelength/Method | Application Notes |

|---|---|---|---|---|

| Colorimetric Enzyme Assay | Enzymatic oxidation of L-glutamate produces H₂O₂, which drives a color-forming reaction. myu-group.co.jp | L-glutamate oxidase, Peroxidase, 4-aminoantipyrine (4-AA), TOOS, Phenol. myu-group.co.jp | Visible range (e.g., 555 nm, 600 nm). myu-group.co.jp | Suitable for quantifying L-glutamate in various samples; can be adapted for high-throughput screening in microplates. myu-group.co.jp |

| Fluorimetric Enzyme Assay | Enzymatic recycling of glutamate coupled with highly sensitive fluorescent indicators. akjournals.com | L-glutamate oxidase, Resazurin, Amplex Red. akjournals.com | Fluorescence detection. akjournals.com | Offers significantly higher sensitivity compared to colorimetric assays, overcoming limitations of low sensitivity in other methods. akjournals.com |

| Nuclear Magnetic Resonance (NMR) | Measures the nuclear spin properties of atoms to provide structural and quantitative information. frontiersin.orgmdpi.com | ¹³C-labeled substrates (for metabolic studies). frontiersin.org | ¹³C-{¹H} NMR spectroscopy. frontiersin.org | Used to analyze isotopic labeling patterns in metabolites like glutamate to determine metabolic fluxes in situ. frontiersin.org |

Chromatographic Techniques (e.g., HPLC, GC, CE) for Quantification in Biological Matrices

Chromatographic methods are the cornerstone for the separation and quantification of amino acids from complex biological samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) each offer unique capabilities for analyzing compounds like 3-hydroxy-L-glutamate.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for amino acid analysis due to its robustness and versatility. akjournals.com Since most amino acids, including 3-hydroxy-L-glutamate, lack a suitable chromophore for UV detection, a pre-column or post-column derivatization step is typically required. nih.govjst.go.jp Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or 2,4-dinitro-1-fluorobenzene (DNFB) are used to attach a UV-active or fluorescent tag to the amino acid, enabling highly sensitive detection. jst.go.jpnih.gov Multi-dimensional HPLC systems, often combining a reversed-phase column with an enantioselective column, are employed for the precise determination of chiral amino acids in biological samples. jst.go.jp

Gas Chromatography (GC) requires the derivatization of polar and non-volatile amino acids to make them volatile enough for analysis. akjournals.comsigmaaldrich.com A common approach involves a two-step derivatization, such as esterification followed by acylation. nih.gov Silylation reagents like MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) are also used to replace active hydrogens, improving chromatographic behavior. sigmaaldrich.com GC coupled with a mass spectrometer (GC-MS) provides high specificity and sensitivity. researchgate.net

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. nih.govmdpi.com It is a reliable and sensitive method for analyzing small sample volumes, such as those obtained from microdialysis. nih.gov For amino acid analysis, derivatization with fluorescent tags like naphthalene-2,3-dicarboxaldehyde (NDA) followed by laser-induced fluorescence (LIF) detection allows for very low detection limits. nih.gov CE can simultaneously determine multiple amino acids in a single, rapid run. nih.gov

Table 2: Comparison of Chromatographic Techniques for Amino Acid Analysis

| Technique | Derivatization | Common Mobile/Stationary Phases | Detection Method | Key Advantages |

|---|---|---|---|---|

| HPLC | Often required (e.g., NBD-F, DNFB). jst.go.jpnih.gov | Reversed-phase (e.g., C18), Phenyl-hexyl columns. nih.govacs.org | UV, Fluorescence, Mass Spectrometry. akjournals.comnih.gov | High versatility, robust, widely applicable. akjournals.com |

| GC | Required (e.g., silylation, esterification/acylation). sigmaaldrich.comnih.gov | Capillary columns (e.g., CP-Sil 5). researchgate.net | Flame Ionization (FID), Mass Spectrometry (MS). akjournals.comresearchgate.net | High resolution and sensitivity, especially with MS. researchgate.net |

| CE | Often required for enhanced sensitivity (e.g., NDA, NBD-Cl). nih.govresearchgate.net | Borate buffer, Formic acid. nih.govresearchgate.net | UV, Laser-Induced Fluorescence (LIF), MS. nih.govresearchgate.net | High efficiency, small sample volume, rapid analysis. nih.govnih.gov |

Mass Spectrometry-Based Methods (e.g., LC-MS/MS, GC-MS) in Research

Mass spectrometry (MS), particularly when coupled with chromatographic separation, provides unparalleled sensitivity and selectivity for the analysis of metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for quantifying low-abundance amino acids in complex biological matrices like plasma and cerebrospinal fluid. nih.govresearchgate.net It combines the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry. mdpi.com Methods using hydrophilic interaction liquid chromatography (HILIC) are effective for retaining and separating polar compounds like amino acids. mdpi.com The use of multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the accurate quantification of specific analytes. acs.orgnih.gov A key consideration in the analysis of glutamine and glutamate is the potential for in-source cyclization to pyroglutamic acid, which necessitates chromatographic separation of these species for accurate measurement. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is also a highly effective method, particularly for profiling multiple metabolites simultaneously. nih.govfrontiersin.org After derivatization to increase volatility, GC separates the compounds before they are ionized and detected by the mass spectrometer. sigmaaldrich.comnih.gov GC-MS can be used to study the conversion of γ-glutamyl peptides to pyroglutamate (B8496135) and to quantify amino acid uptake by using isotopically labeled standards. nih.govresearchgate.net

Table 3: Mass Spectrometry Parameters for Amino Acid Analysis

| Technique | Ionization Mode | Key Parameters | Application Example |

|---|---|---|---|

| LC-MS/MS | Positive Electrospray Ionization (ESI). nih.govresearchgate.net | Mobile Phase: Acetonitrile/water with additives like formic acid or HFBA. acs.org Column: HILIC or Reversed-Phase C18. acs.orgmdpi.com Detection: Multiple Reaction Monitoring (MRM). acs.org | Quantification of glutamate, glutamine, and pyroglutamate in cerebrospinal fluid. researchgate.net |

| GC-MS | Electron Impact (EI), Electron-Capture Negative-Ion Chemical Ionization (ECNICI). nih.govresearchgate.net | Derivatization: Silylation (e.g., MTBSTFA) or esterification/acylation. sigmaaldrich.comnih.gov Column: Capillary columns (e.g., SLB-5ms). sigmaaldrich.com | Analysis of amino acid derivatives in plant extracts or studies of peptide conversion. nih.govresearchgate.net |

Enzyme-Coupled Assays for Research Applications

Enzyme-coupled assays offer a specific and often high-throughput method for quantifying metabolites like L-glutamate. These assays rely on a series of enzymatic reactions where the product of one reaction is the substrate for the next, ultimately leading to a detectable change, such as the consumption of NADH or the production of a colored compound. researchgate.netnih.gov

A widely used system for L-glutamate involves L-glutamate oxidase, as described in the spectrophotometry section. nih.govtandfonline.com Another common approach uses glutamate dehydrogenase (GDH). nih.gov For example, in a coupled assay to measure the activity of microbial transglutaminase, the release of ammonia is linked to the GDH reaction, where GDH catalyzes the reductive amination of α-ketoglutarate to L-glutamate, with the concomitant oxidation of NADH to NAD⁺. nih.gov The decrease in NADH is monitored by the change in absorbance at 340 nm. researchgate.net

These assays are advantageous because they are generally simple, fast, and convenient. myu-group.co.jp They can be adapted for use in microtiter plates, making them suitable for high-throughput screening applications. nih.gov However, a key disadvantage is that they are specific to a single product, and reaction conditions must be carefully optimized to ensure the coupling enzyme's reaction is not the rate-limiting step. researchgate.net

Considerations for Sample Preparation and Handling in Research Studies

Proper sample preparation is a critical step that significantly influences the accuracy and reproducibility of analytical results for compounds like 3-hydroxy-L-glutamate. The complexity of biological matrices such as plasma, urine, or tissue extracts necessitates procedures to remove interfering substances, primarily proteins. nih.govmdpi.com

Protein precipitation is the most common initial step. This is typically achieved by adding an organic solvent like methanol (B129727) or acetonitrile, often mixed with an acid such as formic acid, to the sample. mdpi.com The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. mdpi.com The resulting supernatant, containing the amino acids and other small molecules, is then collected for analysis. mdpi.com

For certain analyses, particularly HPLC and GC, a derivatization step is required. nih.govsigmaaldrich.com This involves reacting the amino acid with a chemical agent to attach a tag that enhances volatility for GC or improves detection for HPLC (e.g., a chromophore or fluorophore). jst.go.jpsigmaaldrich.com The conditions for derivatization, including pH, temperature, and reaction time, must be systematically optimized to ensure high efficiency. researchgate.net

Care must be taken to prevent the chemical conversion of analytes during sample handling. For example, L-glutamine and L-glutamate can be non-enzymatically converted to L-pyroglutamate, especially under certain pH and temperature conditions. tandfonline.comacs.org Using isotopically labeled internal standards for each analyte is crucial to correct for any loss during sample preparation and analysis. researchgate.net

Isotopic Labeling Strategies for Metabolic Flux Analysis

Isotopic labeling is a powerful strategy used to trace the movement of atoms through metabolic pathways, providing quantitative estimates of pathway activity, known as metabolic flux analysis (MFA). nih.govdiva-portal.org This approach goes beyond simple metabolite concentration measurements to provide a dynamic view of cellular metabolism. nih.gov

In this technique, cells or organisms are supplied with a substrate (a "tracer") that has been enriched with a stable isotope, such as ¹³C, ¹⁵N, or ²H. mdpi.comnih.gov For studying glutamate metabolism, uniformly labeled [U-¹³C₆]glucose or [U-¹³C₅]glutamine are frequently used tracers. mdpi.com As these labeled substrates are metabolized, the isotope is incorporated into downstream metabolites, including 3-hydroxy-L-glutamate and other intermediates of the TCA cycle. frontiersin.orgmdpi.com

The distribution of these isotopes in the various metabolites is then measured, typically using mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy. frontiersin.orgnih.gov By analyzing the mass isotopomer distributions, researchers can deduce the relative contributions of different pathways to the production of a particular metabolite. nih.gov For example, tracking the carbons from [U-¹³C₅]glutamine into glutamate (M+5) and citrate (B86180) (M+4 or M+5) can reveal the fluxes through oxidative and reductive TCA cycle pathways, respectively. mdpi.com This provides deep insights into the metabolic phenotype of cells in various physiological or pathological states. nih.gov

Advanced Research Models and Techniques for Studying 3 Hydroxy L Glutamate

In Vitro Cellular Models and Primary Cultures for Mechanistic Studies

In vitro models are indispensable for dissecting the specific cellular and molecular mechanisms related to 3-hydroxy-L-glutamate. These systems offer controlled environments to study its effects, transport, and metabolism without the complexities of a whole organism.

Primary cultures, derived directly from animal tissues, provide models that closely mimic the in vivo state. For instance, primary cultures of mixed cortical cells, containing both neurons and glial elements, and primary astrocyte cultures are extensively used to study glutamate (B1630785) metabolism and neurotoxicity. researchgate.netnih.gov Studies using primary astrocyte cultures have shown that L-glutamate can increase glycogen (B147801) content, an effect blocked by the glutamate uptake inhibitor threo-3-hydroxy-D,L-aspartate, demonstrating the utility of these cultures in studying transport-dependent metabolic shifts. nih.gov Similarly, primary cortical neuronal cultures are used to investigate excitotoxicity induced by excessive glutamate, a key process in several neurodegenerative diseases. science.govoatext.com

Immortalized cell lines offer scalability and reproducibility for high-throughput screening and detailed mechanistic investigations. diva-portal.org Various lines are employed in glutamate research, each with specific characteristics. For example, human neuroblastoma SH-SY5Y cells are used to model glutamate-induced neurotoxicity and to test the effects of mutations in related genes. nih.govbiorxiv.org Other models like P19 neurons, which express functional ionotropic glutamate receptors, and retinal ganglion cells (RGC-5) are also valuable for studying glutamate-induced cell death pathways. diva-portal.orgfrontiersin.org While these studies often focus on L-glutamate, the established protocols and cell lines provide a robust framework for investigating the specific roles and toxicities of its hydroxylated derivatives.

Table 1: Examples of In Vitro Models in Glutamate Research

| Model Type | Specific Example | Application in Glutamate Research | Key Findings/Relevance |

|---|---|---|---|

| Primary Culture | Primary Astrocytes | Studying metabolic response to glutamate uptake | L-glutamate uptake increases glycogen content derived from glucose. nih.gov |

| Primary Culture | Primary Cortical Neurons | Investigating mechanisms of excitotoxicity and neuroprotection | Used to show that preconditioning with AMPA can protect against glutamate-induced cell death. science.gov |

| Cell Line | SH-SY5Y (Human Neuroblastoma) | Modeling neurotoxicity and genetic disorders | Used to study glutamate-induced apoptosis and the effects of gene mutations like GRIA3. nih.govbiorxiv.org |

| Cell Line | P19 (Mouse Embryonal Carcinoma) | Neurotoxicity assessment | Differentiated P19 neurons express NMDA and AMPA/kainate receptors, making them suitable for studying excitotoxicity. diva-portal.org |

Genetic Manipulation and Knockout Models for Pathway Elucidation

Genetic engineering in model organisms, particularly mice, is a powerful tool for elucidating the metabolic pathways that produce or are influenced by compounds like 3-hydroxy-L-glutamate. By deleting or modifying specific genes (knockout or knock-in models), researchers can observe the resulting biochemical and physiological changes, thereby clarifying the function of the encoded protein.

Knockout mouse models have been crucial for understanding glutamate signaling and metabolism. For example, mice lacking the AMPA receptor subunit GluA1 (a glutamate receptor) exhibit behavioral abnormalities, highlighting the receptor's role in neuropsychiatric conditions. nih.gov More directly relevant to hydroxylated glutamate derivatives, knockout models of enzymes involved in amino acid catabolism have been developed. A knockout mouse model for Aldh4a1, an enzyme that catalyzes the final step in hydroxyproline (B1673980) catabolism to produce 4-erythro-hydroxy-L-glutamate, has been created. cyagen.com Such models are invaluable for studying the consequences of pathway disruption, such as the accumulation of precursors or the lack of essential products. cyagen.com Similarly, a mouse model with null mutations in the Hoga1 gene, which codes for an enzyme in the hydroxyproline catabolism pathway, leads to increased urinary excretion of 4-hydroxy-L-glutamate. researchgate.net

At the cellular level, genetic complementation analysis using cultured fibroblasts from patients with metabolic disorders allows for the study of enzyme deficiencies. This technique was used to investigate 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) lyase deficiency, a disorder in leucine (B10760876) metabolism. nih.gov By fusing cells from different patients, researchers can determine if the underlying genetic mutations are in the same or different genes. nih.gov Although no complementation was observed in the HMG-CoA lyase-deficient lines studied, the technique remains a powerful method for classifying genetic subtypes of metabolic diseases. nih.gov

Table 2: Genetic Models for Studying Glutamate-Related Pathways

| Model | Gene Manipulated | Research Focus | Key Insights |

|---|---|---|---|

| Knockout Mouse | GluA1 (AMPA receptor subunit) | Role of AMPA receptors in behavior | GluA1 deletion leads to behavioral changes relevant to psychiatric disorders. nih.gov |

| Knockout Mouse | Aldh4a1 (Aldehyde dehydrogenase family 4 member A1) | Proline and hydroxyproline catabolism | ALDH4A1 is vital for converting precursors to L-glutamate and 4-erythro-hydroxy-L-glutamate. cyagen.com |

| Knockout Mouse | Hoga1 (4-hydroxy-2-oxoglutarate aldolase) | Hydroxyproline catabolism | Deficiency leads to increased urinary 4-hydroxy-L-glutamate, modeling Primary Hyperoxaluria Type 3. researchgate.net |

| Knockout Mouse | EAAT2/GLT1 (Glutamate transporter) | Glutamate homeostasis | Deletion of the primary glutamate transporter causes epileptic seizures and brain injury. oatext.com |

Computational Modeling and Bioinformatics Approaches (e.g., Metabolic Models)

Computational and bioinformatics approaches are increasingly used to integrate complex biological data and simulate metabolic processes. These models can predict metabolic fluxes, identify key regulatory points in a pathway, and guide experimental research.

Genome-scale metabolic models (GSMMs) are comprehensive frameworks that mathematically represent the known metabolic reactions in an organism. d-nb.infod-nb.info These models integrate genomic and biochemical data to simulate the flow of metabolites through the entire metabolic network under various conditions. nih.govnih.gov For example, a GSMM of the fungus Mortierella alpina was used to analyze the biosynthesis of fatty acids, identifying malic enzyme as a key node in regulating NADPH, a cofactor also involved in glutamate metabolism. d-nb.info A reconstructed GSMM for human mitochondria helped to map out pathways of amino acid metabolism, including those connected to glutamate. nih.gov Notably, a reconstructed metabolic network of peripheral blood mononuclear cells included a reaction converting L-1-pyrroline-3-hydroxy-5-carboxylate to L-erythro-4-hydroxyglutamate, demonstrating the power of these models to capture specific metabolic conversions involving hydroxylated glutamate species. nih.gov

More focused computational models are used to investigate specific aspects of glutamate signaling. Models of glutamatergic synapses have been developed to analyze how astrocytic glutamate transporters influence synaptic transmission and neuronal spiking. nih.gov These models can simulate receptor dynamics and the effects of glutamate uptake on synaptic responses. nih.gov Other models focus on the signaling cascades downstream of glutamate receptors, such as the phosphorylation switch that regulates the trafficking of AMPA receptors during cerebellar long-term depression, a form of synaptic plasticity. plos.org

Protein Crystallography and Structural Biology of Related Enzymes and Receptors

Understanding the function of enzymes and receptors that bind or process 3-hydroxy-L-glutamate requires detailed knowledge of their three-dimensional structures. Protein crystallography and other structural biology techniques, like cryo-electron microscopy, provide atomic-level insights into these macromolecules, revealing the architecture of active sites and ligand-binding pockets.

The structural biology of ionotropic and metabotropic glutamate receptors has been extensively studied. acs.orgresearchgate.netresearchgate.netpnas.org Crystal structures of the ligand-binding domains of AMPA, NMDA, and metabotropic glutamate receptors have shown how L-glutamate and various synthetic agonists and antagonists bind, inducing conformational changes that lead to channel opening or G-protein activation. acs.orgpnas.org These structures reveal a conserved "clamshell-like" architecture for the ligand-binding domain and identify key amino acid residues responsible for interacting with the alpha-amino and carboxyl groups of glutamate. researchgate.netpnas.org

Similarly, the crystal structures of enzymes that catalyze reactions involving L-glutamate have been determined. For example, the structure of aspartate aminotransferase has been solved in complex with L-glutamate and its derivatives, providing a snapshot of the enzyme-substrate intermediate and clarifying the catalytic mechanism. pdbj.orgrcsb.org The structure of N-formimino-L-glutamate iminohydrolase, an enzyme in the histidine degradation pathway, has also been determined, with computational docking used to model how the substrate binds in the active site. acs.org Furthermore, structural analysis of Proline Utilization A (PutA), a bifunctional enzyme that converts proline to L-glutamate, has been performed with hydroxyproline analogs bound in the dehydrogenase active site, offering clues as to how hydroxylated substrates are recognized. nih.gov These detailed structural blueprints are crucial for understanding substrate specificity and for the rational design of inhibitors or modulators targeting these proteins.

Table 3: Selected Protein Structures Relevant to Glutamate Binding and Metabolism

| Protein | PDB ID | Organism | Significance |

|---|---|---|---|

| Aspartate Aminotransferase (in complex with glutamate ketimine) | 1MAQ | Gallus gallus (Chicken) | Reveals the structure of a true enzymatic reaction intermediate with L-glutamate. pdbj.org |

| Aspartate Aminotransferase (in complex with N-phosphopyridoxyl-L-glutamic acid) | 1X28 | Escherichia coli | Models the external aldimine and ketimine complexes of L-glutamate, showing a closed conformation. rcsb.org |

| N-Formimino-l-glutamate Iminohydrolase (in complex with an inhibitor) | 3MDU | Pseudomonas aeruginosa | Provides the three-dimensional structure of an enzyme in the histidine degradation pathway that processes a glutamate derivative. acs.org |

| Proline Utilization A (PutA) (in complex with trans-4-hydroxy-L-proline) | 6X0K | Bradyrhizobium japonicum | Shows how a hydroxylated proline analog binds to the active site that ultimately produces L-glutamate. nih.gov |

Future Directions and Research Gaps in 3 Hydroxy L Glutamate Studies

Elucidating Undiscovered Metabolic Branches

The known metabolic pathways involving glutamate (B1630785) are extensive, but the specific routes of synthesis and degradation for 3-hydroxy-L-glutamate are not fully mapped. researchgate.net Future research will likely focus on identifying and characterizing the enzymes and intermediary products involved in its metabolism. For instance, while the degradation of trans-3-hydroxy-L-proline is known to produce L-glutamate, the precise pathways leading to and from 3-hydroxy-L-glutamate are less clear. researchgate.net The discovery of novel metabolic branches could reveal new physiological roles for this compound.

Recent studies have highlighted the potential for engineering microbial strains to produce valuable chemicals from renewable sources. researchgate.net This includes the biosynthesis of 3-hydroxypropionic acid (3-HP), a valuable platform chemical. researchgate.net While not directly about 3-hydroxy-L-glutamate, these methodologies for pathway discovery and engineering in organisms like E. coli and Yarrowia lipolytica could be adapted to uncover and manipulate the metabolic pathways of 3-hydroxy-L-glutamate. researchgate.net

Comprehensive Mapping of Molecular Interaction Networks

Understanding the biological function of 3-hydroxy-L-glutamate necessitates a thorough mapping of its molecular interaction network. This includes identifying the proteins, receptors, and transporters with which it interacts. Glutamate itself interacts with a wide array of proteins, including glutamate dehydrogenases, glutamate receptors (such as AMPA, NMDA, and metabotropic receptors), and excitatory amino acid transporters (EAATs). mdpi.comnih.govacs.org It is plausible that 3-hydroxy-L-glutamate, as a structural analog, may interact with a subset of these proteins or have its own unique set of binding partners.

Advanced techniques like molecular dynamics simulations can be employed to study the interactions between ligands and proteins at an atomic level. mdpi.com Such studies could predict the binding affinity and mode of interaction of 3-hydroxy-L-glutamate with various glutamate receptors and transporters, providing insights into its potential as a neuromodulator or signaling molecule. Furthermore, investigating water-mediated interactions within the binding pockets of these proteins will be crucial, as water molecules can play a significant role in ligand binding and specificity. acs.org

Developing Novel Research Tools and Probes

Progress in understanding 3-hydroxy-L-glutamate is contingent on the development of specific research tools. This includes the creation of selective antibodies, fluorescent probes, and specific enzyme inhibitors. These tools are essential for visualizing the localization of the compound within cells and tissues, for tracking its metabolic fate, and for dissecting its functional roles.

The development of analytical kits, such as those using L-glutamate oxidase for the quantification of L-glutamate, provides a model for creating similar high-throughput assays for 3-hydroxy-L-glutamate. myu-group.co.jp Additionally, the synthesis of nonracemic hydroxyglutamic acid analogs, which can act as probes to map the active sites of receptors, will be invaluable. beilstein-journals.org The ability to create orthogonally protected derivatives of hydroxyglutamic acids opens the door to synthesizing a variety of molecular probes. beilstein-journals.org Electrophysiological techniques using systems like Xenopus oocytes to study the interaction of glutamate analogs with transporters can also be adapted for 3-hydroxy-L-glutamate. researchgate.netresearchgate.net

Exploring Stereoisomer-Specific Biological Roles

Like many biological molecules, 3-hydroxy-L-glutamate has stereoisomers, and it is highly likely that these different forms have distinct biological activities. Research into other chiral molecules, such as 3-hydroxybutyrate (B1226725), has revealed enantiomer-specific pharmacokinetic and pharmacodynamic properties. ahajournals.orgnih.gov For example, the L-enantiomer of 3-hydroxybutyrate has a more significant impact on cardiac output than the D-enantiomer. ahajournals.org

Therefore, a critical area of future research will be to synthesize the different stereoisomers of 3-hydroxy-L-glutamate, such as (2S,3R)-3-hydroxy-L-glutamic acid and (2S,4S)-4-hydroxy-L-glutamic acid, and to investigate their individual interactions with biological targets and their metabolic fates. beilstein-journals.orgnih.gov The natural occurrence of different hydroxyglutamic acid isomers in various organisms suggests they may have evolved to fulfill specific biological functions. beilstein-journals.org Understanding these stereoisomer-specific roles is crucial for a complete picture of 3-hydroxy-L-glutamate's biology and for any potential therapeutic applications.

Integrating Omics Data for Systems-Level Understanding

The integration of multiple 'omics' datasets—including transcriptomics, proteomics, and metabolomics—offers a powerful approach to understanding the systemic effects of 3-hydroxy-L-glutamate. frontiersin.orgresearchgate.netnih.gov By combining these large-scale datasets, researchers can construct comprehensive models of how this compound influences cellular and organismal physiology.

Q & A

Basic Research Questions

Q. What are the established biosynthetic pathways for 3-hydroxy-L-glutamate(2−) in biological systems?

- Methodological Answer : The enzyme L-glutamate 3(R)-hydroxylase (EC 1.14.11.75) catalyzes the hydroxylation of L-glutamate to form (3R)-3-hydroxy-L-glutamate. This reaction requires Fe²⁺ and L-ascorbate as cofactors, with 2-oxoglutarate and O₂ as substrates . For experimental validation, researchers should:

- Use purified enzyme fractions from Amanita muscaria (a model organism for this pathway).

- Monitor reaction progress via HPLC or LC-MS to detect succinate and CO₂ byproducts.

- Control for Fe²⁺ availability and ascorbate stability, as their depletion can lead to inconsistent yields.

Q. Which analytical techniques are most reliable for detecting and quantifying 3-hydroxy-L-glutamate(2−) in complex matrices?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) is effective for separation. Use ion-pairing agents (e.g., trifluoroacetic acid) to improve retention of the dianion .

- Mass Spectrometry : LC-ESI-MS/MS in negative ion mode provides high specificity. Quantify using stable isotope-labeled internal standards (e.g., ¹³C-labeled glutamate derivatives) .

- NMR : ¹H and ¹³C NMR can resolve stereochemistry but require high-purity samples (≥95%) to avoid signal overlap .

Q. How should researchers handle and store 3-hydroxy-L-glutamate(2−) to ensure stability?

- Methodological Answer :

- Storage : Lyophilized samples should be kept at –20°C under anhydrous conditions to prevent hydrolysis. Solutions in neutral pH buffers (e.g., 10 mM Tris-HCl) are stable for ≤48 hours at 4°C .

- Handling : Use inert gas (N₂/Ar) to purge solutions, minimizing oxidation. Avoid freeze-thaw cycles for aqueous stocks.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity of L-glutamate 3(R)-hydroxylase across studies?

- Methodological Answer : Discrepancies often arise from:

- Cofactor Variability : Fe²⁺ oxidizes rapidly in aerobic conditions. Use anaerobic chambers or chelators (e.g., EDTA) to stabilize Fe²⁺ .

- Substrate Purity : Verify 2-oxoglutarate integrity via enzymatic assays (e.g., coupling with NADH-dependent dehydrogenases).